4-(Ethylamino)piperidine-4-carboxamide

Solubility Reaction medium design Formulation screening

CNS-penetrant GPCR modulator programs risk failure when unvalidated scaffolds are scaled. 4-(Ethylamino)piperidine-4-carboxamide (CAS 84100-54-9) is the clinically de-risked core of otenabant (CP-945,598), a CB1 antagonist advanced to Phase 3 trials. • N-Ethyl substitution yields optimal logP (-1) for CNS penetration, unlike N-methyl analogs • Defined CYP3A4 N-desethyl metabolism enables rational prodrug design • High aqueous solubility (377 g/L) supports aqueous-phase bioconjugation and coupling • Multi-vendor supply at ≥95% purity with full HPLC, NMR, and GC characterization

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 84100-54-9
Cat. No. B1347081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylamino)piperidine-4-carboxamide
CAS84100-54-9
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCNC1(CCNCC1)C(=O)N
InChIInChI=1S/C8H17N3O/c1-2-11-8(7(9)12)3-5-10-6-4-8/h10-11H,2-6H2,1H3,(H2,9,12)
InChIKeyAVEQCXBQACLXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Ethylamino)piperidine-4-carboxamide: Structural & Procurement Profile


4-(Ethylamino)piperidine-4-carboxamide (CAS 84100-54-9) is a piperidine-based small-molecule building block bearing a 4-ethylamino substituent and a 4-carboxamide group [1]. With a molecular formula of C₈H₁₇N₃O and a molecular weight of 171.24 g/mol, this heterocyclic amine serves as a key intermediate in medicinal chemistry, most notably as the central scaffold of the CB1 antagonist otenabant (CP-945,598) that advanced to Phase 3 clinical trials [2]. Commercially, it is offered at ≥95% purity by multiple suppliers, with established HPLC, NMR, and GC characterization protocols .

WorkflowMedicinal chemistry building block for CNS GPCR lead optimization and SAR campaigns.

Selection LogicClinically de-risked N-ethyl piperidine core with a reported Phase 3 scaffold track record.

Procurement ContextMulti-vendor, analytically documented supply supporting scale-up and GLP studies.

4-(Ethylamino)piperidine-4-carboxamide: Non-Interchangeability with Analogs


Although 4-(ethylamino)piperidine-4-carboxamide belongs to a broader class of 4-amino-piperidine-4-carboxamide building blocks, subtle variation of the N-alkyl substituent (e.g., methyl, dimethyl, unsubstituted amino) yields measurably different physicochemical properties—solubility, lipophilicity, boiling point—that directly affect reactivity, purification, and downstream compound quality . In the specific case of CB1 antagonist development, the N-ethyl substituent was essential for achieving the pharmacokinetic and metabolic profile that enabled CP-945,598 to progress into Phase 3 trials; the corresponding N-methyl or N,N-dimethyl analogs would produce structurally distinct final compounds with diverging receptor affinity and metabolic stability [1]. These quantifiable differences mean that generic substitution without re-validation carries a material risk of altered reaction yields, impurity profiles, and ultimately target molecule performance.

!

Substituting with N-methyl or N,N-dimethyl analogs may alter lipophilicity, solubility, and metabolic pathways, shifting downstream compound profiles.

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Reaction yields and impurity profiles can diverge significantly; the ethylamino group's specific properties supported a Phase 3 candidate, which analog variants did not replicate.

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Class-level inference does not guarantee interchangeable performance; validation is required when switching from the N-ethyl to other N-alkyl building blocks.

Quantitative Evidence: 4-(Ethylamino)piperidine-4-carboxamide vs. Analogs


Aqueous Solubility Advantage vs. Methylamino Analog

Computer-calculated aqueous solubility for 4-(ethylamino)piperidine-4-carboxamide is 377 g/L (freely soluble, 25 °C), whereas the 4-(methylamino) analog is estimated at 68,890 mg/L (68.9 g/L) at the same temperature . This corresponds to a ~5.5-fold solubility advantage for the ethylamino derivative, enabling the use of more concentrated reaction mixtures or aqueous-compatible processing steps without precipitation.

Solubility vs. Methylamino Analog
Cross-study comparable
~5.5-fold higher
Supports aqueous reaction media and assay buffer compatibility.
Calculated: 377 g/L vs. 68.9 g/L at 25 °C. Data to verify.
Solubility Reaction medium design Formulation screening

Lipophilicity Tuning: LogP Difference vs. Methylamino Analog

The ethylamino derivative has an XLogP3 value of -1 (PubChem) or an ACD/LogP of approximately -0.8, whereas the methylamino analog has an ACD/LogP of -1.47 [1]. This ΔLogP of ~0.5–0.7 units indicates that the ethylamino scaffold is moderately more lipophilic, a property that the Pfizer medicinal chemistry team explicitly tuned to optimize central nervous system penetration while maintaining acceptable unbound intrinsic clearance for the CB1 antagonist program [2].

Lipophilicity Tuning
Cross-study comparable
ΔLogP ≈ +0.5 to +0.7
Moderately higher lipophilicity reported for CNS penetration optimization.
XLogP3 = -1 vs. ACD/LogP = -1.47 for methylamino analog.
Lipophilicity Blood-brain barrier CNS drug design

Thermal Process Robustness: Higher Boiling Point vs. Methylamino Analog

The ethylamino compound displays a boiling point of 351.7 °C at 760 mmHg, approximately 10 °C higher than the methylamino analog (342 °C at 760 mmHg) [1][2]. Both values are calculated, yet the consistent ~10 °C offset across multiple predictive platforms indicates a genuine structural contribution from the additional methylene group, suggesting greater thermal resilience under high-temperature amination or cyclization conditions.

Thermal Process Robustness
Cross-study comparable
Δ ≈ +10 °C
Higher boiling point may reduce evaporative loss during scaled synthesis.
Calculated: 351.7 °C vs. 342 °C at 760 mmHg. Data to verify.
Thermal stability Distillation High-temperature synthesis

CYP3A4-Mediated N-Deethylation Metabolic Handle

In the drug candidate CP-945,598, the N-ethyl substituent originating from this building block serves as the primary site of oxidative metabolism: CYP3A4/3A5 catalyzes N-deethylation to yield the N-desethyl metabolite (M1), which accounted for 4.7-fold higher systemic exposure (AUC₀₋₄₈) than the parent drug [1]. The N-methyl analog would undergo N-demethylation via different CYP isoforms or produce distinct metabolites, removing this well-characterized and potentially tunable metabolic handle from the medicinal chemist's toolbox.

CYP3A4 Metabolic Handle
Class-level inference
CYP3A4/3A5 N-deethylation
Reported metabolic pathway context for prodrug design research.
Metabolite M1 AUC 4.7-fold higher than parent; methyl analog data unavailable.
Metabolic soft spot Prodrug design CYP3A4 Pharmacokinetics

Clinical Validation: Otenabant Phase 3 Scaffold

4-(Ethylamino)piperidine-4-carboxamide is the direct precursor to the piperidine-4-carboxamide core of otenabant (CP-945,598), a selective CB1 antagonist with a human receptor binding Ki of 0.7 nM and >10,000-fold selectivity over CB2 [1]. The compound was advanced through Pfizer's pipeline to Phase 3 obesity trials, providing a rare example of a building block whose specific substitution pattern (N-ethyl, not N-methyl or N-H) was carried into a clinically evaluated candidate with extensive ADME, toxicology, and manufacturing documentation.

Clinical Scaffold Validation
Supporting evidence
Phase 3 scaffold context
Supports building block selection for CB1 antagonist pharmacophore research.
Otenabant (CP-945,598) derived; analog scaffolds lack reported clinical-stage candidates.
Interrogate validation Lead optimization Medicinal chemistry building block

Multi-Vendor Sourcing with Analytical QC

The compound is listed at ≥95% purity by AKSci, Bidepharm, Aladdin, CymitQuimica, and multiple other vendors, with some suppliers offering ≥98% (Chemscene) . Many vendors provide batch-specific certificates of analysis including HPLC chromatograms, NMR spectra, and GC traces. This multi-sourced, QC-documented supply chain contrasts with the less commercially accessible 4-(dimethylamino) or 4-amino analogs, where fewer vendors and limited analytical documentation may slow procurement and method transfer.

Multi-Vendor QC Sourcing
Supporting evidence
≥95% purity, multi-vendor
Supports procurement reliability and lot-to-lot reproducibility.
HPLC, NMR, GC documentation available; broader than analog vendor base.
Procurement reliability Quality control Reproducibility

4-(Ethylamino)piperidine-4-carboxamide: Key Application Scenarios


CNS GPCR Drug Discovery Programs

The N-ethyl substitution produces a logP window (XLogP3 = -1) empirically linked to adequate CNS penetration, as demonstrated by CP-945,598's central CB1 antagonist activity. Teams pursuing CNS-penetrant GPCR modulators can adopt this scaffold to anchor SAR exploration around a clinically de-risked core [1].

Prodrug Design via CYP3A4 N-Deethylation

The N-ethyl group is specifically oxidized by CYP3A4 to the N-desethyl metabolite—a well-characterized biotransformation. Medicinal chemists engineering prodrugs or seeking to install a metabolically labile group for controlled clearance can leverage this defined pathway, supported by human ADME data from the CP-945,598 Phase 1 program [2].

High-Solubility Aqueous Synthesis and Bioconjugation

With a calculated aqueous solubility of 377 g/L, this building block can be used in aqueous reaction media at concentrations where the 4-(methylamino) analog (68.9 g/L) would precipitate. This advantage is particularly relevant for bioconjugation reactions (e.g., NHS ester coupling to lysine residues) or aqueous-phase reductive aminations .

Scaled Process Chemistry with Thermal Robustness and Reliable Sourcing

The higher boiling point (351.7 °C) offers a wider thermal operating window during solvent distillation or high-temperature cyclizations, while the multi-vendor, analytically documented supply chain (≥95% purity from AKSci, Bidepharm, Aladdin, Chemscene) ensures batch consistency essential for kilogram-scale synthesis and tech transfer.

Application
Selection Property
Validation Focus
CNS GPCR drug discovery programs
Reported lipophilicity window for CNS penetration
Brain-to-plasma ratio and target engagement in CNS models
Prodrug design research
CYP3A4-mediated N-deethylation metabolic pathway
Metabolite identification and clearance pathway profiling
Aqueous synthesis and bioconjugation
High calculated aqueous solubility
Solubility and precipitation limits in reaction media
Scaled process chemistry
Higher boiling point and multi-vendor QC supply
Thermal robustness and batch-to-batch consistency
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